molecular formula C22H19ClN2O3S B2756957 3-(4-chlorophenyl)-5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole CAS No. 126571-67-3

3-(4-chlorophenyl)-5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole

Cat. No. B2756957
CAS RN: 126571-67-3
M. Wt: 426.92
InChI Key: WMDHQZJKZWTZEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C22H19ClN2O3S and its molecular weight is 426.92. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Docking Studies

Molecular docking studies have elucidated the orientation and interaction of molecules within the active site of enzymes, notably cyclooxygenase-2, providing insights into their potential as COX-2 inhibitors. The crystal structure analysis of related compounds, including tetrazole derivatives, has been instrumental in understanding the molecular geometry and intermolecular hydrogen bonding, paving the way for the development of new pharmaceuticals with improved efficacy and specificity (Al-Hourani et al., 2015).

Synthesis and Crystallography

The synthesis of various pyrazole derivatives has been extensively researched, with a focus on regiospecific reactions that yield compounds with precise structural configurations. X-ray crystallography has been paramount in verifying the structures of these compounds, revealing detailed information about their molecular conformations and the significance of weak intermolecular interactions in the solid state (Kumarasinghe et al., 2009).

Anticancer and Antimicrobial Activity

The design and synthesis of pyrazoline-based thiazolidin-4-one derivatives have showcased their potential as anticancer and HIV agents. Through the evaluation of physical properties, IR, and NMR data, these compounds have demonstrated promising biological activity, highlighting the role of pyrazole derivatives in the development of new therapeutic agents (Patel et al., 2013).

Application in Organic Light Emitting Diodes (OLEDs)

Pyrazoline derivatives have been identified as efficient blue light-emitting materials for use in organic electroluminescent devices (OELDs). The synthesis of these compounds and their incorporation into OELDs have resulted in devices with high luminance and low turn-on voltages, demonstrating the versatility of pyrazole derivatives in the field of optoelectronics (Lu et al., 2000).

Corrosion Inhibition

Research into pyranopyrazole derivatives as corrosion inhibitors for mild steel in HCl solutions has shown high efficiency, with these compounds effectively protecting metal surfaces against corrosion. This application underscores the importance of pyrazole derivatives in industrial applications, offering a novel approach to corrosion protection (Yadav et al., 2016).

properties

IUPAC Name

2-(benzenesulfonyl)-5-(4-chlorophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O3S/c1-28-19-13-9-17(10-14-19)22-15-21(16-7-11-18(23)12-8-16)24-25(22)29(26,27)20-5-3-2-4-6-20/h2-14,22H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDHQZJKZWTZEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole

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